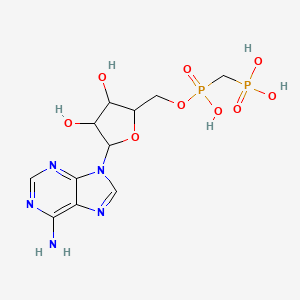

Adenosine 5'-(alpha,beta-methylene)diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

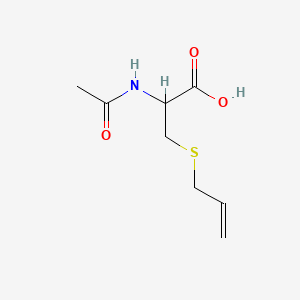

5'-DIFOSFATO DE α,β-METILENADENOSINA: es un análogo de nucleótido sintético que ha sido ampliamente estudiado por su función como inhibidor de la ecto-5'-nucleotidasa (CD73). Este compuesto es conocido por su capacidad para bloquear la conversión de monofosfato de adenosina (AMP) a adenosina, lo que tiene implicaciones significativas en varios procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5'-DIFOSFATO DE α,β-METILENADENOSINA normalmente implica la reacción de adenosina con difosfato de metileno bajo condiciones específicas. El proceso requiere un control cuidadoso de la temperatura y el pH para asegurar la formación correcta del puente metileno entre los grupos fosfato alfa y beta .

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para lograr la calidad del producto deseada. El compuesto a menudo se produce en forma sólida y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El 5'-DIFOSFATO DE α,β-METILENADENOSINA principalmente experimenta reacciones de sustitución debido a la presencia del puente metileno. También puede participar en reacciones de hidrólisis bajo condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Estas reacciones normalmente implican nucleófilos como iones hidróxido u otras especies nucleofílicas.

Reacciones de hidrólisis: Estas reacciones a menudo se llevan a cabo en soluciones acuosas con pH y temperatura controlados.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de adenosina y compuestos de fosfato inorgánico .

Aplicaciones Científicas De Investigación

Química: En química, el 5'-DIFOSFATO DE α,β-METILENADENOSINA se utiliza como herramienta para estudiar la cinética enzimática y los mecanismos del metabolismo de los nucleótidos .

Biología: En la investigación biológica, este compuesto se utiliza para investigar el papel de la ecto-5'-nucleotidasa en los procesos celulares, incluida la transducción de señales y el metabolismo energético .

Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de ensayos de diagnóstico y como patrón de referencia en química analítica .

Mecanismo De Acción

El 5'-DIFOSFATO DE α,β-METILENADENOSINA ejerce sus efectos inhibiendo la enzima ecto-5'-nucleotidasa (CD73). Esta inhibición previene la conversión de monofosfato de adenosina a adenosina, reduciendo así los niveles de adenosina extracelular. La reducción en los niveles de adenosina puede influir en varias vías de señalización y funciones celulares, incluida la respuesta inmunitaria y el crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos similares:

5'-DIFOSFATO DE ADENOSINA: Otro análogo de nucleótido que también inhibe la ecto-5'-nucleotidasa pero carece del puente metileno.

5'-TRIFOSFATO DE ADENOSINA: Un nucleótido involucrado en la transferencia de energía dentro de las células, que también puede inhibir la ecto-5'-nucleotidasa pero tiene diferentes propiedades estructurales.

Singularidad: La presencia del puente metileno en el 5'-DIFOSFATO DE α,β-METILENADENOSINA lo convierte en un inhibidor más potente de la ecto-5'-nucleotidasa en comparación con otros análogos de nucleótidos. Esta característica estructural única mejora su afinidad de unión y actividad inhibitoria .

Propiedades

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWZBFDIYXLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)

![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)

![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)

![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)

![[6,7-diacetyloxy-2-[[6-acetyloxy-7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12291910.png)

![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)

![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)